molecular formula C11H16Cl2OSi B14194670 Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane CAS No. 879409-36-6

Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane

Cat. No.: B14194670
CAS No.: 879409-36-6
M. Wt: 263.23 g/mol
InChI Key: PCTAQUBCCTZSLV-UHFFFAOYSA-N
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Description

Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane is a chemical compound with a complex structure that includes a chloromethyl group, a 4-methylphenyl group, and a propan-2-yl-oxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane typically involves the reaction of 4-methylphenylmagnesium bromide with chloromethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

4-methylphenylmagnesium bromide+chloromethylchlorosilaneThis compound\text{4-methylphenylmagnesium bromide} + \text{chloromethylchlorosilane} \rightarrow \text{this compound} 4-methylphenylmagnesium bromide+chloromethylchlorosilane→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the final product’s quality.

Chemical Reactions Analysis

Types of Reactions: Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the phenyl ring or the chloromethyl group.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azido or alkoxy derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of methyl or ethyl derivatives.

Scientific Research Applications

Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Potential use in the development of bioactive compounds and drug candidates.

    Medicine: Investigated for its potential in creating novel pharmaceuticals with unique properties.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to modify surface properties.

Mechanism of Action

The mechanism of action of Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo multiple transformations. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

  • Chloro(chloromethyl)phenylsilane
  • Chloro(chloromethyl)(4-methylphenyl)silane
  • Chloro(chloromethyl)(4-methylphenyl)[(methyl)oxy]silane

Comparison: Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane is unique due to the presence of the propan-2-yl-oxy group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various applications.

Properties

CAS No.

879409-36-6

Molecular Formula

C11H16Cl2OSi

Molecular Weight

263.23 g/mol

IUPAC Name

chloro-(chloromethyl)-(4-methylphenyl)-propan-2-yloxysilane

InChI

InChI=1S/C11H16Cl2OSi/c1-9(2)14-15(13,8-12)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

PCTAQUBCCTZSLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si](CCl)(OC(C)C)Cl

Origin of Product

United States

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